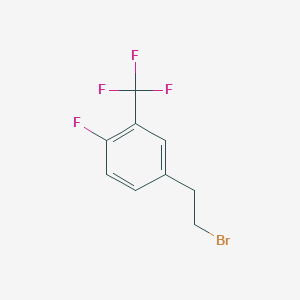

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8BrF3 . It is also known as “1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” or "2-[4-(Trifluoromethyl)phenyl]ethyl bromide" .

Synthesis Analysis

The synthesis of similar compounds, such as “(2-Bromoethyl)benzene”, involves the reaction of phenethyl alcohol with hydrogen bromide . The reaction is carried out by heating the phenethyl alcohol to 110°C, slowly introducing hydrogen bromide, and allowing the reaction to reflux .Molecular Structure Analysis

The molecular structure of “4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene” can be represented by the SMILES stringFC(F)(F)c1ccc(CCBr)cc1 . The molecular weight of this compound is 253.06 . Physical And Chemical Properties Analysis

The compound has a density of 1.499 g/mL at 25 °C . The refractive index is 1.487 .Scientific Research Applications

1. Synthesis of Other Chemical Compounds

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate in the synthesis of bicalutamide, is produced from m-fluoro-(trifluoromethyl)benzene through a process involving bromination, Grignard reaction, cyanidation, and amination. This synthesis pathway is an example of using fluoro(trifluoromethyl)benzenes as starting materials in chemical synthesis, showcasing their versatility and importance in producing pharmaceutical intermediates (Zhang Tong-bin, 2012).

2. Photochemistry Studies

The photochemical behavior of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, has been extensively studied. These studies focus on understanding the fluorescence spectra and quenching of singlet state emission in various conditions. Such research provides insights into the photophysical processes of these compounds, which is crucial in fields like material science and photopharmacology (K. Al-ani, 1973).

3. Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene, serves as a versatile starting material for organometallic synthesis. It is used to produce a variety of organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are key in synthesizing other complex organic compounds (J. Porwisiak, M. Schlosser, 1996).

4. Development of Polymeric Materials

Fluoro(trifluoromethyl)benzenes are used in the synthesis of hyperbranched poly(arylene ether)s. These polymers, derived from new trifluoromethyl-activated trifluoro monomers, exhibit high molecular weight and excellent thermal stability, making them suitable for advanced material applications (Susanta Banerjee et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-(2-bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGDUIHOWJYWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)